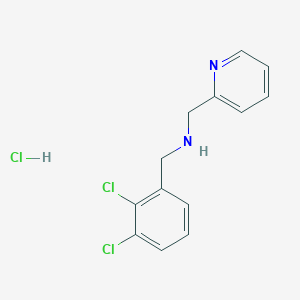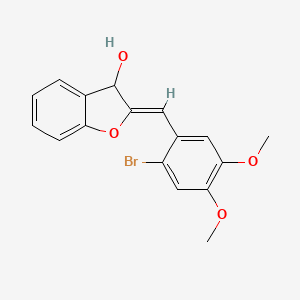![molecular formula C19H26FN3O3 B5500647 2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" often involves multiple steps, including the formation of piperazine derivatives and subsequent modifications. For example, Mehta et al. (2019) synthesized a series of piperazin-1-yl acetamide derivatives and confirmed their structures using physicochemical and spectral characteristics (Mehta et al., 2019).
Molecular Structure Analysis
The determination of the molecular structure of such compounds typically relies on techniques like NMR spectroscopy and mass spectrometry. Sobolevskaya et al. (2007) isolated new piperazine derivatives from marine actinobacteria and determined their structures using these methods (Sobolevskaya et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving piperazine-based compounds can vary widely depending on the functional groups present. For instance, Liu et al. (2009) synthesized piperazin-1-yl acetamides and evaluated their inotropic activities, indicating the potential for diverse chemical reactivity and biological properties (Liu et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application and are often reported as part of the synthesis and characterization process. However, specific data for "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" would require targeted experimental studies.
Chemical Properties Analysis
The chemical properties, including reactivity, potential interactions with biological molecules, and stability under various conditions, are essential for understanding the applications and safety of these compounds. Research by Zhang et al. (2005) on a related piperazine derivative explored its binding affinity and metabolic stability, providing insights into how such compounds might behave in biological systems (Zhang et al., 2005).
Aplicaciones Científicas De Investigación
Preclinical Pharmacology and Pharmacokinetics
The compound has been studied for its role as a selective antagonist at specific receptor sites. For example, the preclinical pharmacology and pharmacokinetics of a GluN2B-selective N-methyl-D-aspartate receptor antagonist, which shares a similar chemical framework, were characterized to guide dose selection in clinical trials for major depressive disorder. This research highlighted the compound's high binding affinity specific to GluN2B, demonstrating efficacy in animal models and predicting safety and efficacy profiles for human trials (Garner et al., 2015).
Neurotoxicity and Safety Pharmacology
Extensive studies have been conducted to assess the safety pharmacology and neurotoxicity of compounds with a similar structure, ensuring no specific safety concerns were raised. This is crucial for advancing any pharmacological agent through the development pipeline to ensure that it does not produce adverse effects on the central nervous system or other organ systems (Garner et al., 2015).
Imaging and Diagnostic Applications
Research into compounds structurally related to "2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide" has also extended into diagnostic imaging, particularly in the field of nuclear medicine. For instance, 18F-labeled compounds have been utilized for positron emission tomography (PET) imaging to delineate receptor distributions in the human brain, providing valuable insights into neurological diseases and disorders (Didelot et al., 2010).
Antimicrobial Applications
The antimicrobial efficacy of beta-lactam antibiotics, which share structural motifs with the compound , has been explored against various pathogens. Research focusing on the treatment of Pseudomonas infections, particularly in the context of cystic fibrosis, has revealed the potential of these compounds to serve as alternative therapeutic options against resistant strains (Mastella et al., 1983).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-15-5-3-14(4-6-15)12-23-10-9-21-18(26)16(23)11-17(25)22-19(13-24)7-1-2-8-19/h3-6,16,24H,1-2,7-13H2,(H,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHAZJSMZJCQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [1-methyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5500565.png)
![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)
![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)
![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)
![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)
![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea](/img/structure/B5500612.png)
![methyl N-({1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B5500613.png)
![1-[(2-methylphenyl)acetyl]pyrrolidine](/img/structure/B5500645.png)


![5-(2,3-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500660.png)